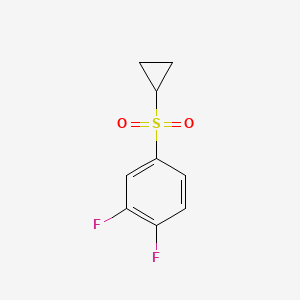
4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Vue d'ensemble
Description
1,2-Difluorobenzene, also known as DFB, is an aromatic compound with the formula C6H4
Applications De Recherche Scientifique
Synthesis and Characterization of Fluorinated Compounds
4-Cyclopropanesulfonyl-1,2-difluoro-benzene and related compounds are involved in the synthesis and characterization of various fluorinated compounds. For instance, the preparation of 3,4-fused cyclopropabenzenes and their characterization using NMR data highlights the importance of such compounds in synthetic chemistry (Müller & Rodriguez, 1986).
Development of Ion Exchange Membranes
Research shows the use of fluorinated compounds in developing ion exchange membranes, which are critical in energy applications like fuel cells. For example, the synthesis of fluorinated sulfonated poly(arylene ether) copolymers demonstrates the potential of these compounds in creating high-performance membranes with improved conductivity and stability (Kim, Park, & Lee, 2020).
Advances in Polymer Science
The application of fluorinated cyclopropane derivatives extends to polymer science. Studies have been conducted on the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the role of such fluorinated structures in enhancing the efficiency of proton conduction in polymers (Matsumoto, Higashihara, & Ueda, 2009).
Organic Synthesis and Catalysis
Fluorinated cyclopropane derivatives are also significant in organic synthesis and catalysis. An example is the silver triflate-catalyzed cyclopropyl carbinol rearrangement for synthesizing oxygen heterocycles, demonstrating the utility of these compounds in complex organic transformations (Chan et al., 2015).
Crystallography and Material Science
The study of crystal structures of compounds containing fluorinated cyclopropane rings, like in the case of 3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione, contributes to a deeper understanding of molecular interactions and material properties (Srinivasan et al., 2013).
Catalysis and Chemical Transformations
These compounds play a role in catalysis and chemical transformations. For instance, their involvement in the cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to form trisubstituted benzenes underlines their importance in facilitating complex chemical reactions (Pati & Liu, 2012).
Propriétés
IUPAC Name |
4-cyclopropylsulfonyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-8-4-3-7(5-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPGLMUHZXKADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropanesulfonyl-1,2-difluoro-benzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

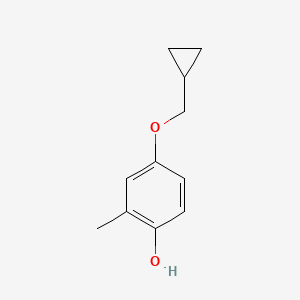
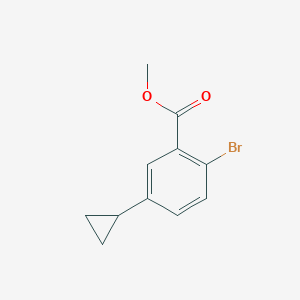
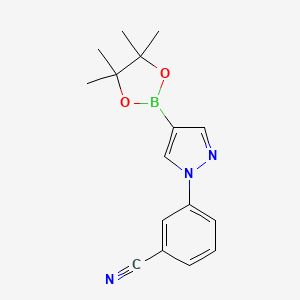
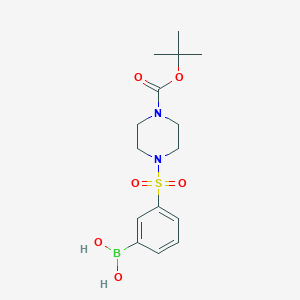
![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)
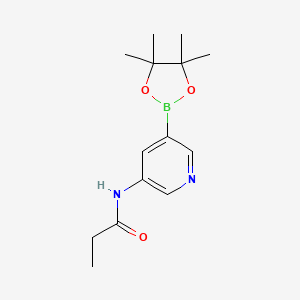
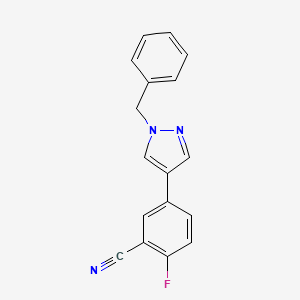
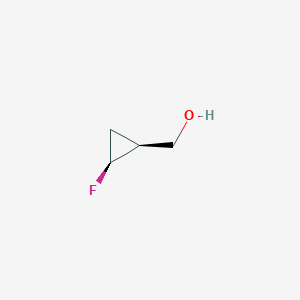
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
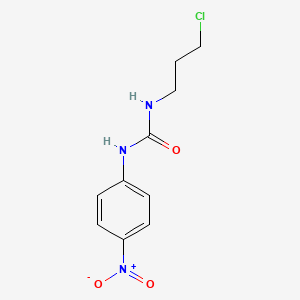
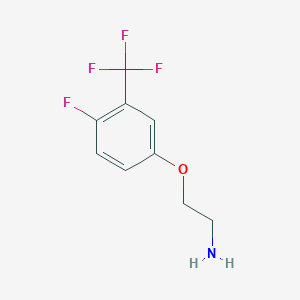
![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)